
(2-Ethenylundecyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenylundecyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-ethenylundecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylundecyl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction: Benzene reacts with 2-ethenylundecyl chloride in the presence of AlCl3 to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher efficiency. The use of advanced catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethenylundecyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Br2 in the presence of a Lewis acid catalyst like FeBr3 for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-ethenylundecyl)cyclohexane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2-Ethenylundecyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of (2-Ethenylundecyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Polymerization: The ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethenylhexyl)benzene
- (2-Ethenyloctyl)benzene
- (2-Ethenyldecyl)benzene
Uniqueness
(2-Ethenylundecyl)benzene is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
86847-30-5 |
|---|---|
Molekularformel |
C19H30 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2-ethenylundecylbenzene |
InChI |
InChI=1S/C19H30/c1-3-5-6-7-8-9-11-14-18(4-2)17-19-15-12-10-13-16-19/h4,10,12-13,15-16,18H,2-3,5-9,11,14,17H2,1H3 |
InChI-Schlüssel |
HUBPUHKZLBTPAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CC1=CC=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
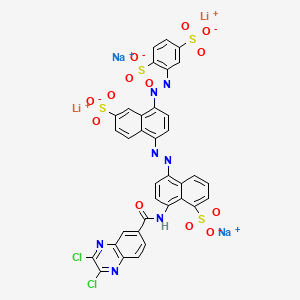
![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)
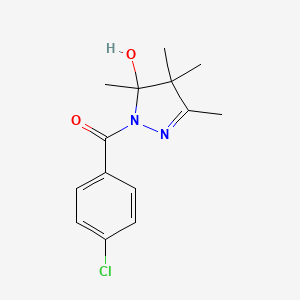

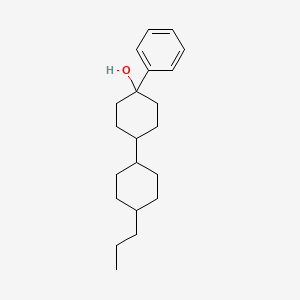
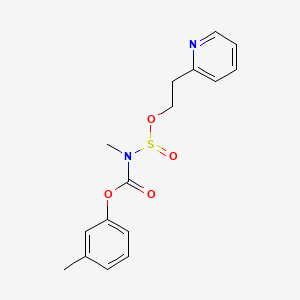
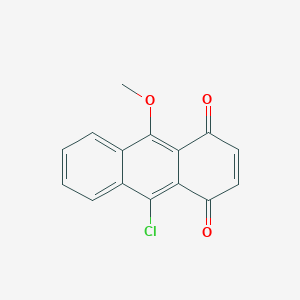

![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
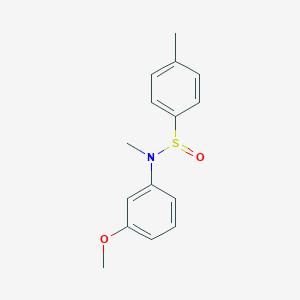
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
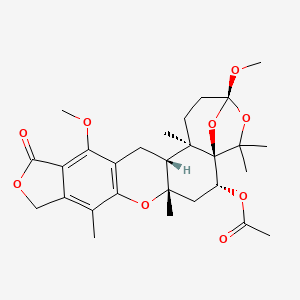
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
